Benzyl 4-(bromomethyl)benzoate
Overview
Description
Benzyl 4-(bromomethyl)benzoate is an organic compound with the molecular formula C15H13BrO2. It is a derivative of benzoic acid and is characterized by the presence of a bromomethyl group attached to the benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 4-(bromomethyl)benzoate can be synthesized through several methods. One common approach involves the bromination of benzyl benzoate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in an inert solvent like carbon tetrachloride at reflux temperature .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as recrystallization to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Benzyl 4-(bromomethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form benzyl 4-(bromomethyl)benzoic acid.
Reduction Reactions: Reduction of the ester group can yield benzyl 4-(bromomethyl)benzyl alcohol.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted benzyl benzoates
- Benzyl 4-(bromomethyl)benzoic acid
- Benzyl 4-(bromomethyl)benzyl alcohol
Scientific Research Applications
Benzyl 4-(bromomethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the preparation of biologically active compounds, including potential anti-HIV agents.
Medicine: Investigated for its role in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of benzyl 4-(bromomethyl)benzoate involves its reactivity due to the presence of the bromomethyl group. This group can participate in nucleophilic substitution reactions, making the compound a valuable intermediate in organic synthesis. The ester group also allows for further functionalization, enabling the creation of a wide range of derivatives .
Comparison with Similar Compounds
- Methyl 4-(bromomethyl)benzoate
- Ethyl 4-(bromomethyl)benzoate
- Benzyl 4-(chloromethyl)benzoate
Uniqueness: Benzyl 4-(bromomethyl)benzoate is unique due to its specific combination of a benzyl ester and a bromomethyl group. This combination provides distinct reactivity patterns, making it a versatile intermediate for various synthetic applications. Compared to its methyl and ethyl analogs, the benzyl ester offers different solubility and reactivity properties, which can be advantageous in certain chemical processes .
Biological Activity
Benzyl 4-(bromomethyl)benzoate is a compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound is an aromatic ester derived from benzoic acid. Its structure can be represented as follows:
The presence of a bromomethyl group enhances its reactivity and potential biological interactions.
Synthesis
The synthesis of this compound typically involves the bromination of methyl 4-methylbenzoate, followed by esterification with benzyl alcohol. The yield of this reaction can vary based on conditions such as solvent choice and temperature. For example, a study indicated that using chlorobenzene as a solvent resulted in yields ranging from 64% to 95% under controlled conditions .
Antimicrobial Activity
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. A notable study demonstrated that benzyl and benzoyl benzoic acid derivatives showed excellent activity against Staphylococcus epidermidis, with minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL . This suggests that this compound may also possess similar antimicrobial efficacy.
Anti-HIV Potential
This compound has been investigated for its potential as an anti-HIV agent. Methyl derivatives of the compound have been utilized in the preparation of potential anti-HIV agents, indicating that modifications to the benzoate structure can enhance antiviral activity . The compound’s ability to act as a catalyst in rearranging benzylthiothiazoline derivatives also highlights its versatility in medicinal chemistry .
Case Study 1: Synthesis and Biological Testing
In a recent study, researchers synthesized various benzoic acid derivatives, including this compound, and tested their biological activities against different pathogens. The results indicated that specific substitutions on the benzene ring could significantly modulate the activity of these compounds against bacterial strains .
Compound | MIC (μg/mL) | Activity |
---|---|---|
This compound | TBD | Antimicrobial |
Benzoyl benzoic acid derivative | 0.5 | Antimicrobial |
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship (SAR) analysis revealed that the introduction of halogen substituents at specific positions on the benzene ring improved the potency of related compounds. For instance, compounds with bromo or chloro groups demonstrated enhanced interaction with target enzymes involved in bacterial transcription .
Properties
IUPAC Name |
benzyl 4-(bromomethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2/c16-10-12-6-8-14(9-7-12)15(17)18-11-13-4-2-1-3-5-13/h1-9H,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYOSNCCRWSYQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594957 | |
Record name | Benzyl 4-(bromomethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113100-79-1 | |
Record name | Benzyl 4-(bromomethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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